Cas no 1806348-64-0 (Ethyl 3,6-dibromo-2-(difluoromethoxy)phenylacetate)

Ethyl 3,6-dibromo-2-(difluoromethoxy)phenylacetate is a halogenated phenylacetate derivative with notable reactivity due to its dibromo and difluoromethoxy functional groups. The presence of bromine atoms at the 3- and 6-positions enhances its utility as an intermediate in cross-coupling reactions, such as Suzuki or Stille couplings, enabling further functionalization. The difluoromethoxy group contributes to increased metabolic stability and lipophilicity, making it valuable in medicinal chemistry for drug discovery applications. This compound is particularly useful in the synthesis of agrochemicals and pharmaceuticals, where selective halogenation and fluorination are required. Its ester moiety also allows for straightforward derivatization under mild conditions, facilitating downstream modifications.
Ethyl 3,6-dibromo-2-(difluoromethoxy)phenylacetate structure
1806348-64-0 structure
Product Name:Ethyl 3,6-dibromo-2-(difluoromethoxy)phenylacetate
CAS No:1806348-64-0
MF:C11H10Br2F2O3
MW:388.000109195709
CID:4977940
Update Time:2025-06-28

Ethyl 3,6-dibromo-2-(difluoromethoxy)phenylacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3,6-dibromo-2-(difluoromethoxy)phenylacetate
    • Inchi: 1S/C11H10Br2F2O3/c1-2-17-9(16)5-6-7(12)3-4-8(13)10(6)18-11(14)15/h3-4,11H,2,5H2,1H3
    • InChI Key: KLUITHZPEIKCDB-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1CC(=O)OCC)OC(F)F)Br

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 279
  • XLogP3: 4.4
  • Topological Polar Surface Area: 35.5

Ethyl 3,6-dibromo-2-(difluoromethoxy)phenylacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013015596-250mg
Ethyl 3,6-dibromo-2-(difluoromethoxy)phenylacetate
1806348-64-0 97%
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470.40 USD 2021-06-25
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Ethyl 3,6-dibromo-2-(difluoromethoxy)phenylacetate
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Additional information on Ethyl 3,6-dibromo-2-(difluoromethoxy)phenylacetate

Ethyl 3,6-dibromo-2-(difluoromethoxy)phenylacetate (CAS No. 1806348-64-0): A Compound of Significant Interest in Modern Chemical Biology

Ethyl 3,6-dibromo-2-(difluoromethoxy)phenylacetate, identified by its CAS number 1806348-64-0, is a specialized organic compound that has garnered considerable attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, presents a promising candidate for further exploration in drug discovery and molecular pharmacology.

The molecular structure of Ethyl 3,6-dibromo-2-(difluoromethoxy)phenylacetate consists of a phenyl ring substituted with bromine atoms at the 3rd and 6th positions, and a difluoromethoxy group at the 2nd position. Additionally, the presence of an acetoate ester at the 4th position introduces additional functional diversity. This particular arrangement of substituents makes the compound an intriguing subject for studying its interaction with biological targets and potential therapeutic applications.

In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. The bromine and difluoromethoxy groups in Ethyl 3,6-dibromo-2-(difluoromethoxy)phenylacetate are known to enhance binding affinity to certain enzymes and receptors, making it a valuable scaffold for designing bioactive molecules. Furthermore, the acetoate moiety can serve as a pharmacophore for further derivatization, allowing researchers to fine-tune the properties of the compound for specific applications.

One of the most compelling aspects of Ethyl 3,6-dibromo-2-(difluoromethoxy)phenylacetate is its potential in oncology research. Brominated aromatic compounds have shown promise as antitumor agents due to their ability to interfere with DNA replication and transcription in cancer cells. The combination of bromine and difluoromethoxy groups in this compound may enhance its efficacy in inhibiting key enzymes involved in cancer cell proliferation. Preliminary studies have suggested that derivatives of this compound could exhibit significant cytotoxic effects against various cancer cell lines.

Another area where Ethyl 3,6-dibromo-2-(difluoromethoxy)phenylacetate shows promise is in the treatment of inflammatory diseases. The presence of both bromine and difluoromethoxy groups suggests that this compound may interact with inflammatory pathways by modulating the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By targeting these pathways, Ethyl 3,6-dibromo-2-(difluoromethoxy)phenylacetate could potentially offer relief from symptoms associated with chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of Ethyl 3,6-dibromo-2-(difluoromethoxy)phenylacetate involves several key steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of bromine atoms into the phenyl ring typically involves electrophilic aromatic substitution reactions using appropriate brominating agents. The subsequent installation of the difluoromethoxy group can be achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Finally, the formation of the acetoate ester is usually accomplished via esterification reactions using acetic anhydride or other suitable acetylating agents.

In conclusion, Ethyl 3,6-dibromo-2-(difluoromethoxy)phenylacetate (CAS No. 1806348-64-0) is a structurally complex and functionally diverse compound with significant potential in pharmaceutical research. Its unique combination of bromine and difluoromethoxy substituents makes it an attractive candidate for further development in oncology and anti-inflammatory therapies. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

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